Platinum(II) cyanide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

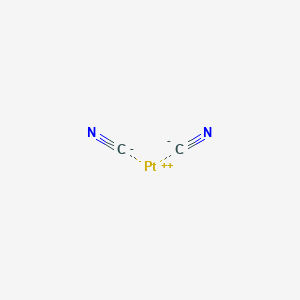

Molekularformel |

C2N2Pt |

|---|---|

Molekulargewicht |

247.12 g/mol |

IUPAC-Name |

platinum(2+);dicyanide |

InChI |

InChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2 |

InChI-Schlüssel |

INXLGDBFWGBBOC-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#N.[C-]#N.[Pt+2] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of Novel Platinum(II) Cyanide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel Platinum(II) cyanide complexes. The information presented is curated for professionals in chemical research and drug development, with a focus on practical methodologies and data-driven insights.

Introduction to this compound Complexes

Platinum(II) complexes are a cornerstone of inorganic chemistry and medicine, most notably for their application as anticancer agents like cisplatin.[1][2][3] The introduction of the cyanide ligand into the coordination sphere of Platinum(II) offers a unique avenue to modulate the electronic, photophysical, and biological properties of these compounds. The strong σ-donating and π-accepting character of the cyanide ligand significantly influences the properties of the resulting complexes, leading to applications ranging from luminescent materials to potent therapeutic agents.[4] This guide will explore the synthetic routes to access these novel complexes, their detailed characterization, and their emerging applications.

Synthetic Methodologies

The synthesis of this compound complexes can be broadly categorized into two main approaches: direct cyanation of existing Platinum(II) precursors and the use of cyanide-containing ligands in the initial coordination sphere construction.

Cyanation of Platinum(II) Precursors

A common and straightforward method involves the substitution of labile ligands, such as halides or sulfoxides, from a stable Platinum(II) complex with a cyanide source.

Experimental Protocol: Synthesis of a Mononuclear Cyclometalated this compound Complex

This protocol is adapted from the synthesis of related cyclometalated Platinum(II) complexes.[4]

-

Starting Material Preparation: Synthesize the precursor complex, for example, [Pt(C^N)(p-MeC6H4)(SMe2)], where C^N represents a cyclometalating ligand like 2-phenylpyridine (B120327) (ppy). This can be achieved by reacting the chloro-bridged dimer [Pt(C^N)(p-MeC6H4)(μ-Cl)]2 with dimethyl sulfide (B99878) (SMe2).

-

Cyanation Reaction:

-

Dissolve the precursor complex (1 equivalent) in a suitable organic solvent such as acetone (B3395972) or dichloromethane (B109758).

-

Add a solution of an alkali metal cyanide, for instance, sodium cyanide (NaCN) or potassium cyanide (KCN) (1-1.2 equivalents), dissolved in a minimal amount of water or methanol (B129727).

-

Stir the reaction mixture at room temperature for several hours (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in a minimal amount of dichloromethane and filter to remove any inorganic salts.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure this compound complex.

-

Logical Workflow for Synthesis via Precursor Cyanation

Caption: General workflow for the synthesis of Pt(II) cyanide complexes.

Synthesis of Cyanide-Bridged Binuclear Complexes

The cyanide ligand can act as a bridging ligand between two metal centers, leading to the formation of binuclear or polynuclear complexes.

Experimental Protocol: Synthesis of a Cyanide-Bridged Diplatinum(II) Complex

This protocol is based on the synthesis of complexes like [{Pt(C^N^N)}2(CN)][BAr4F].[5]

-

Precursor Synthesis: Prepare the mononuclear chlorido precursor, [Pt(C^N^N)Cl], where C^N^N is a tridentate cyclometalating ligand.

-

Bridging Reaction:

-

Dissolve the chlorido precursor (2 equivalents) in a mixture of dichloromethane and methanol.

-

Add a solution of sodium cyanide (NaCN) (1 equivalent) in methanol.

-

To facilitate the formation of the cationic bridged complex and precipitation, add a solution of a bulky counter-ion salt, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BAr4F]), in a suitable solvent.

-

Stir the reaction mixture at room temperature overnight.

-

-

Isolation:

-

The desired cyanide-bridged diplatinum(II) complex will precipitate from the solution.

-

Collect the solid by filtration, wash with methanol and diethyl ether, and dry under vacuum.

-

Characterization of Novel this compound Complexes

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized complexes.

| Technique | Purpose | Typical Observations and Data |

| ¹H, ¹³C, ¹⁹⁵Pt NMR Spectroscopy | Elucidate the molecular structure in solution. | Chemical shifts (δ) and coupling constants (J) provide information on the ligand environment and coordination to the platinum center. For instance, the ¹³C NMR signal for the cyanide carbon typically appears between 130-160 ppm, often with satellite peaks due to coupling with ¹⁹⁵Pt.[4] The ¹⁹⁵Pt NMR chemical shifts are highly sensitive to the nature of the coordinated ligands.[1] |

| X-ray Crystallography | Determine the solid-state molecular structure. | Provides precise bond lengths, bond angles, and intermolecular interactions. For example, the Pt-C bond length of the cyanide ligand and the overall coordination geometry (typically square planar for Pt(II)) can be determined.[4] |

| Mass Spectrometry (ESI-MS) | Confirm the molecular weight and composition. | The mass-to-charge ratio (m/z) of the molecular ion peak and the isotopic pattern characteristic of platinum confirm the identity of the complex.[6] |

| Infrared (IR) Spectroscopy | Identify the presence of the cyanide ligand. | A strong, sharp absorption band in the region of 2100-2200 cm⁻¹ is characteristic of the C≡N stretching vibration.[7] |

| UV-Vis Absorption Spectroscopy | Investigate the electronic properties. | Absorption bands in the UV and visible regions can be assigned to intraligand (π→π*) transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) transitions.[8] |

| Photoluminescence Spectroscopy | Characterize the emissive properties. | For luminescent complexes, this technique provides information on the emission wavelength, quantum yield, and excited-state lifetime.[4][8] |

Experimental Protocol: NMR Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂) in an NMR tube.

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra.

-

¹⁹⁵Pt NMR: Acquire a one-dimensional ¹⁹⁵Pt NMR spectrum. Due to the low natural abundance and gyromagnetic ratio of ¹⁹⁵Pt, a longer acquisition time may be required. The spectral width should be set appropriately to cover the expected chemical shift range for Pt(II) complexes.[1]

-

2D NMR (COSY, HSQC, HMBC): If the structure is complex, acquire two-dimensional NMR spectra to aid in the assignment of proton and carbon signals and to establish connectivity within the molecule.

Quantitative Data Summary

The following tables summarize typical quantitative data for novel this compound complexes based on literature reports.

Table 1: Selected Bond Lengths and Angles from X-ray Crystallography

| Complex Type | Pt-C(cyanide) (Å) | Pt-N(ligand) (Å) | C-Pt-C Angle (°) |

| Mononuclear Cyclometalated | 2.00 - 2.05[4] | 2.02 - 2.15 | 88 - 92 |

| Cyanide-Bridged Binuclear | 1.95 - 2.02 (Pt-C)[4] | 2.00 - 2.10 | 170 - 180 (Pt-C-N) |

Table 2: Representative Spectroscopic Data

| Complex Type | ¹³C NMR of CN⁻ (ppm) | ¹⁹⁵Pt NMR (ppm) | IR ν(C≡N) (cm⁻¹) |

| Mononuclear | 144.2 (¹J(Pt-C) = 832 Hz)[4] | -3706 to -3764[4] | ~2120 |

| Binuclear | - | - | ~2150 |

Applications in Drug Development

Novel this compound complexes are being explored for various therapeutic applications, primarily as anticancer agents and as antidotes for cyanide poisoning.

Anticancer Activity

The rationale for developing new Platinum(II) anticancer drugs is to overcome the limitations of existing therapies, such as severe side effects and drug resistance.[2] The introduction of different ligands, including cyanide, can alter the mechanism of action and cytotoxic profile of the complexes.

Signaling Pathway: Postulated Mechanism of Action for Cytotoxicity

Caption: Simplified pathway of Pt(II) complex induced apoptosis.

Cyanide Scavenging

Certain Platinum(II) complexes have shown promise as intramuscularly injectable cyanide countermeasures.[1][6][9] The high affinity of platinum for cyanide allows these complexes to act as scavengers, forming stable tetracyanoplatinate(II) ([Pt(CN)₄]²⁻) ions and mitigating cyanide toxicity.[1][10] The ligand environment around the platinum center can be tuned to enhance the rate and efficiency of this scavenging reaction.[1][6]

Experimental Protocol: In Vitro Cyanide Scavenging Assay

This protocol is based on methods described for evaluating platinum-based cyanide antidotes.[1][6]

-

Reaction Setup:

-

Prepare a solution of the Platinum(II) complex in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

In a separate vial, prepare a solution of potassium cyanide (KCN) in the same buffer.

-

-

Kinetic Measurement:

-

Mix the solutions of the platinum complex and KCN in a UV-vis cuvette.

-

Immediately begin monitoring the reaction by UV-vis spectroscopy, scanning a wavelength range that covers the absorbance of the starting complex and the [Pt(CN)₄]²⁻ product (typically 220-300 nm).

-

Collect spectra at regular time intervals to monitor the disappearance of the reactant and the appearance of the product.

-

-

Data Analysis:

-

The formation of [Pt(CN)₄]²⁻ can be followed by the increase in absorbance at its characteristic wavelength (~255 nm).[1]

-

Fit the kinetic data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant for the cyanide scavenging reaction.

-

Conclusion

The synthesis of novel this compound complexes represents a vibrant and promising area of research. The unique properties imparted by the cyanide ligand allow for the development of materials with interesting photophysical characteristics and potent biological activities. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and innovate in this exciting field. Further investigations into structure-activity relationships will undoubtedly lead to the discovery of new complexes with enhanced therapeutic potential and broader applications.

References

- 1. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural modifications to platinum( ii ) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00025G [pubs.rsc.org]

- 8. produccioncientifica.ucm.es [produccioncientifica.ucm.es]

- 9. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Characterization of Platinum(II) Cyanide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of Platinum(II) cyanide derivatives, a class of compounds with significant potential in materials science and drug development. This document outlines the key methodologies for their synthesis, structural elucidation, and the evaluation of their photophysical and biological properties.

Synthesis and Structural Characterization

The synthesis of this compound derivatives often involves the reaction of a suitable platinum precursor, such as K₂[PtCl₄], with organic ligands.[1][2] For instance, cyclometalated Pt(II) complexes can be prepared by reacting K₂[PtCl₄] with the desired proligand in refluxing acetic acid.[2] The introduction of the cyanide ligand can be achieved through various methods, including the use of cyanide salts.

The structural characterization of these complexes is paramount and is primarily achieved through single-crystal X-ray diffraction.[3][4] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, which is crucial for understanding the structure-property relationships of these compounds.

Spectroscopic and Photophysical Characterization

A variety of spectroscopic techniques are employed to characterize this compound derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are fundamental for elucidating the structure of these complexes in solution.[5][6] ¹⁹⁵Pt NMR is particularly informative due to its wide chemical shift range, which is highly sensitive to the coordination environment of the platinum center.[7][8] The typical reference compound for ¹⁹⁵Pt NMR is 1.2 M sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O.[7]

-

UV-Vis Absorption Spectroscopy: This technique provides insights into the electronic transitions within the molecule. The low-energy absorption bands in cyclometalated Pt(II) cyanide complexes are often attributed to a mix of metal-to-ligand charge transfer (MLCT) and intraligand (IL) transitions.[1]

-

Luminescence Spectroscopy: Many this compound derivatives exhibit interesting luminescent properties, including phosphorescence.[9][10] The emission properties, such as wavelength and quantum yield, are highly dependent on the ligand environment and intermolecular interactions.[6][9]

Table 1: Photophysical Data for Selected this compound Derivatives

| Compound Class | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |

| Cyclometalated Pt(II) Cyanometallates | ~470-550 (absorption) | 470-511 | 0.16-0.34 (solid state) | [9] |

| Pincer Pt(II) Complexes | Not specified | ~550 | up to 0.22 (in PMMA) | [6] |

| Water-soluble Luminescent Pt(II) Complexes | ~350 (excitation) | ~500-525 | up to 0.36 (in water) | [11] |

Applications in Drug Development

This compound derivatives have shown promise in two key areas of drug development: as anticancer agents and as cyanide antidotes.

Cytotoxicity and Anticancer Potential

The cytotoxic activity of platinum complexes is a cornerstone of cancer chemotherapy. The mechanism of action for many platinum-based drugs involves binding to DNA, leading to cell cycle arrest and apoptosis. The cytotoxicity of novel this compound derivatives is typically evaluated in vitro against various cancer cell lines.

Table 2: Cytotoxicity Data for Platinum(II) Complexes

| Cell Line | Assay | IC₅₀ (µM) | Compound Type | Reference |

| Ovarian Cancer Cells (A2780, OVCAR3) | MTT Assay | 3.81 (for complex 2 in OVCAR3) | Pt(IV) Complexes | [12] |

| Human Cancer Lines (MCF-7, ES-2, A-549) | Sulforhodamine B Assay | Not specified | Pt(II) Complexes with 4-Nitroisoxazoles | [13] |

| Non-small-cell lung cancer (NCI-H292) | Sulforhodamine B Assay | Not specified | Pt(II) Sulfonamido Complexes | [14] |

Cyanide Scavenging

Platinum(II) complexes have been investigated as potential antidotes for cyanide poisoning.[15][16] The mechanism involves the high affinity of the platinum center for the cyanide ion, leading to the formation of the stable tetracyanoplatinate(II) ([Pt(CN)₄]²⁻) complex.[16][17] This sequesters the cyanide, preventing it from inhibiting critical biological processes like cellular respiration.[18] The efficacy of these complexes as cyanide scavengers can be enhanced by formulation with agents like dimethyl sulfoxide (B87167) (DMSO).[16][19]

Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of this compound derivatives.

Synthesis of a Generic Cyclometalated Pt(II) Complex

-

Reaction Setup: In a round-bottom flask, dissolve the NNC proligand in glacial acetic acid.

-

Addition of Platinum Salt: Add a stoichiometric amount of K₂PtCl₄ to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours.

-

Isolation: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of a suitable anti-solvent.

-

Purification: Collect the solid product by filtration, wash with appropriate solvents, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.[2]

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 125 K).[3]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model using full-matrix least-squares procedures on F².[3]

¹⁹⁵Pt NMR Spectroscopy

-

Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent.

-

Reference Standard: Prepare a reference sample of 1.2 M Na₂PtCl₆ in D₂O.[7]

-

Data Acquisition: Acquire the ¹⁹⁵Pt NMR spectrum on a high-field NMR spectrometer. Due to the low natural abundance and gyromagnetic ratio of ¹⁹⁵Pt, a larger number of scans may be required for adequate signal-to-noise.

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the Na₂PtCl₆ standard.

Luminescence Quantum Yield Determination

The relative method is commonly used for determining the photoluminescence quantum yield (PLQY).

-

Standard Selection: Choose a standard with a known quantum yield and an emission range that overlaps with the sample.

-

Sample Preparation: Prepare dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.[20][21]

-

Data Acquisition: Record the absorption and emission spectra of both the sample and the standard. The emission spectrum should be integrated over its full range.

-

Calculation: Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[20]

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.[14]

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).[14]

-

Cell Fixation: After the incubation period, fix the cells with a cold trichloroacetic acid (TCA) solution.[14]

-

Staining: Stain the fixed cells with SRB solution.[14]

-

Measurement: Wash away the unbound dye and solubilize the protein-bound dye. Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizing Key Processes

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and mechanistic pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Luminescent Anionic Cyclometalated Organoplatinum (II) Complexes with Terminal and Bridging Cyanide Ligand: Structural and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 9. Cyclometalated Platinum(II) Cyanometallates: Luminescent Blocks for Coordination Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of luminescence properties for [cyclometalated]-PtII(isocyanide) complexes upon co-crystallisation with halosubstituted perfluorinated arenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Water-soluble luminescent platinum( ii ) complexes for guanine quadruplex binding - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03067B [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes [mdpi.com]

- 14. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

- 21. publications.iupac.org [publications.iupac.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Photophysical Properties of Platinum(II) Cyanide Compounds

This guide provides a comprehensive overview of the core photophysical properties of this compound compounds. It details their synthesis, characterization, and the underlying principles of their luminescence, making them promising candidates for applications ranging from materials science to drug development.

Introduction to this compound Compounds

Square planar Platinum(II) complexes are renowned for their rich and tunable photophysical properties.[1] These characteristics are largely influenced by their d⁸ electron configuration, which facilitates the formation of metal-metal and π-π stacking interactions.[1] The incorporation of the cyanide (CN⁻) ligand is particularly significant. Due to its strong σ-donating and π-accepting capabilities, the cyanide ligand has a profound impact on the electronic structure and, consequently, the photophysical behavior of the complex.[2][3] This tuning gives rise to compounds with applications as molecular sensors, bioimaging probes, and agents for photodynamic therapy (PDT).[1][4][5] Many of these complexes exhibit intense phosphorescence at room temperature with high quantum yields.[1]

Core Photophysical Properties

The unique optical behaviors of Pt(II) cyanide compounds stem from their electronic transitions. The absorption of light promotes the complex to an excited state, and its return to the ground state can occur via the emission of light (luminescence).

-

Absorption: Pt(II) complexes typically display strong absorption bands in the UV-visible region.[6] These bands can be attributed to several types of electronic transitions:

-

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-based π* orbital.

-

Intraligand Charge Transfer (ILCT): The transition occurs between orbitals located on the same ligand.

-

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-centered d-orbital.

-

-

Emission (Phosphorescence): After initial excitation to a singlet state, Pt(II) complexes efficiently undergo intersystem crossing to a longer-lived triplet excited state due to strong spin-orbit coupling induced by the heavy platinum atom. The radiative decay from this triplet state back to the singlet ground state is known as phosphorescence. The emission properties are highly sensitive to the ligand environment, solvent, and temperature.[1]

-

Aggregation-Induced Emission (AIE): Some Pt(II) complexes are weakly emissive in solution but become bright emitters in the solid state or when aggregated.[7] This phenomenon is often linked to the restriction of intramolecular vibrations and rotations in the aggregated state, which reduces non-radiative decay pathways.

-

Vapochromism and Mechanochromism: A fascinating property of some Pt(II) cyanide compounds is their ability to change color and luminescence in response to external stimuli like solvent vapors (vapochromism) or mechanical grinding (mechanochromism).[1][2] These changes are typically caused by alterations in the intermolecular Pt···Pt and π–π stacking interactions in the solid state.[1][8]

Quantitative Photophysical Data

The following tables summarize the photophysical data for representative mononuclear and binuclear this compound complexes.

Table 1: Photophysical Properties of Mononuclear Pt(II) Cyanide Complexes

| Complex | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| NBu₄[Pt(ppy)(p-MeC₆H₄)(CN)] (5) | Dichloromethane | 362, 380 | 512 | 0.03 | 0.41 µs | [2] |

| Solid State | - | 567 | 0.12 | 0.58 µs | [2] | |

| NBu₄[Pt(dfppy)(p-MeC₆H₄)(CN)] (6) | Dichloromethane | 358 | 468, 497 | 0.06 | 0.90 µs | [2] |

| Solid State | - | 511 | 0.15 | 1.12 µs | [2] |

Abbr: ppy = 2-phenylpyridinate; dfppy = 2-(2,4-difluorophenyl)pyridinate; p-MeC₆H₄ = p-tolyl

Table 2: Photophysical Properties of Cyanide-Bridged Binuclear Pt(II) Complexes

| Complex | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| (NBu₄)[Pt₂(bzq)₂(p-MeC₆H₄)₂(µ-CN)] (7) | Dichloromethane | 388, 404, 453 | 609 | 0.02 | 0.16 µs | [2] |

| Solid State | - | 684 | 0.12 | 0.28 µs | [2] | |

| (NBu₄)[Pt₂(ppy)₂(p-MeC₆H₄)₂(µ-CN)] (8) | Dichloromethane | 370, 420 | 557 | 0.05 | 0.40 µs | [2] |

| Solid State | - | 610 | 0.14 | 0.40 µs | [2] | |

| (NBu₄)[Pt₂(dfppy)₂(p-MeC₆H₄)₂(µ-CN)] (9) | Dichloromethane | 362, 400 | 506 | 0.09 | 1.09 µs | [2] |

| Solid State | - | 545 | 0.21 | 1.00 µs | [2] |

Abbr: bzq = benzoquinolate

Experimental Protocols

Synthesis

A general synthetic route for anionic cyclometalated Pt(II) complexes with a terminal cyanide ligand involves a two-step process.[2]

Step 1: Synthesis of the Dimer Precursor The appropriate C^NH ligand (e.g., 2-phenylpyridine) is reacted with K₂PtCl₄ in a solvent mixture such as 2-ethoxyethanol/water. This reaction typically proceeds at an elevated temperature to yield the chloro-bridged platinum dimer, [Pt(C^N)(μ-Cl)]₂.

Step 2: Synthesis of the Mononuclear Cyanide Complex The chloro-bridged dimer is then reacted with an excess of a cyanide salt, such as potassium cyanide (KCN), in a suitable solvent like acetone (B3395972) or dichloromethane. This reaction cleaves the chloride bridges and introduces the cyanide ligand to the platinum center, yielding the final mononuclear complex, K[Pt(C^N)(CN)₂].[8] The counterion can be exchanged, for example, by adding tetrabutylammonium (B224687) bromide (NBu₄Br) to precipitate the NBu₄⁺ salt.[2]

Characterization and Photophysical Measurements

Structural Characterization:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are used to confirm the molecular structure in solution. The chemical shifts and coupling constants, particularly the ¹J(Pt-C) coupling for the cyanide carbon, provide definitive evidence for the ligand coordination.[2][3]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular weight and isotopic distribution of the synthesized complexes.[6]

-

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like Pt···Pt distances.[2][3]

Photophysical Measurements:

-

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer.[6] Solutions of the complexes are typically prepared in spectroscopic-grade solvents at concentrations around 10⁻⁵ M.[9]

-

Photoluminescence (PL) Spectroscopy: Steady-state emission and excitation spectra are measured using a spectrofluorometer. For quantum yield (Φ) determination, a comparative method is often used with a well-characterized standard (e.g., [Ru(bpy)₃]²⁺). The quantum yield is calculated based on the integrated emission intensity and absorbance of the sample and the standard.[7]

-

Time-Resolved Emission Spectroscopy: Excited-state lifetimes (τ) are measured using techniques like time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy.[10][11] The sample is excited by a pulsed light source (e.g., a laser), and the subsequent emission decay is monitored over time.

Diagrams of Workflows and Mechanisms

The following diagrams illustrate key processes related to the study and application of Pt(II) cyanide compounds.

Caption: General experimental workflow for the synthesis and characterization of Pt(II) compounds.

Applications in Drug Development and Bioimaging

The unique luminescent properties of Pt(II) complexes make them valuable tools in biomedical research.

Bioimaging

Luminescent Pt(II) complexes serve as powerful probes for cellular imaging.[1][12] Their long lifetimes allow for time-gated imaging techniques, which can reduce background autofluorescence from biological samples and improve signal-to-noise ratios.[4] Some complexes are designed to specifically interact with cellular components, such as DNA. For instance, certain Pt(II) terpyridine complexes show a significant increase in emission intensity upon binding to DNA, allowing them to be used as DNA stains in dead cells or for monitoring apoptosis.[5][12]

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill cancer cells.[13][14] Platinum(II) complexes are promising candidates for PDT.[15][16] The mechanism involves the light-activated photosensitizer transferring its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂), which is a key mediator of cell death in PDT.[13]

The process can be summarized as follows:

-

Administration: The Pt(II) complex (photosensitizer) is administered and preferentially accumulates in tumor tissue.[14]

-

Irradiation: The tumor is irradiated with light of a specific wavelength that the complex absorbs.

-

Activation: The complex is excited to a triplet state.

-

Energy Transfer: The excited complex transfers energy to ground-state molecular oxygen, generating singlet oxygen (¹O₂).

-

Cell Death: The highly reactive ¹O₂ induces oxidative stress, damaging cellular components and leading to apoptosis or necrosis of the cancer cells.[17]

Caption: Mechanism of Type II Photodynamic Therapy using a Pt(II) complex as a photosensitizer.

References

- 1. Cyanido-bridged diplatinum(ii) complexes: ligand and solvent effect on aggregation and luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luminescent Anionic Cyclometalated Organoplatinum (II) Complexes with Terminal and Bridging Cyanide Ligand: Structural and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Controlling the Photophysical Properties of a Series of Isostructural d6 Complexes Based on Cr0, MnI, and FeII - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new platinum(ii) complex for bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Photodynamic Therapy of Inorganic Complexes for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photodynamic Therapy and the Development of Metal-Based Photosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Platinum(II) Complex of Heptamethine Cyanine for Photo Enhanced Cytotoxicity and Cellular Imaging in Near-IR Light - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

An In-depth Technical Guide to Crystal Engineering with Platinum(II) Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crystal engineering with platinum(II) cyanide complexes represents a frontier in materials science and supramolecular chemistry, offering a powerful toolkit for the rational design of functional materials. The unique square-planar geometry of Pt(II) centers, combined with the linear, ambidentate nature of the cyanide ligand, facilitates the construction of highly ordered architectures governed by weak intermolecular forces. These forces, particularly Pt-Pt metallophilic interactions, are exquisitely sensitive to external stimuli, leading to materials with remarkable photophysical properties such as vapochromism, mechanochromism, and luminescence. This guide delves into the core principles, synthetic methodologies, and advanced characterization techniques integral to this field. It further explores the burgeoning applications of these materials in chemical sensing, optoelectronics, and as novel platforms for drug delivery systems, providing a comprehensive resource for professionals in research and development.

Introduction to Crystal Engineering with this compound

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Platinum(II) complexes, with their d⁸ electron configuration, strongly favor a square-planar coordination geometry. This inherent planarity makes them exceptional building blocks for creating ordered supramolecular assemblies.[1] The cyanide ligand (CN⁻) is a potent tool in this context; it is a strong-field ligand that can promote luminescence and acts as a versatile linker, capable of forming both terminal and bridging coordination modes.[2][3]

The synergy between the Pt(II) center and the cyanide ligand gives rise to a rich variety of non-covalent interactions that dictate the final crystal packing:

-

Metallophilic (Pt-Pt) Interactions: Weak, attractive forces between closed-shell platinum centers. The distance between interacting platinum atoms directly influences the electronic and photophysical properties of the material.

-

Hydrogen Bonding: The nitrogen end of the cyanide ligand is an effective hydrogen-bond acceptor, allowing for interactions with solvent molecules or other ligands, which can tune the crystal structure.[2][4][5]

-

π-π Stacking: Aromatic ligands commonly used in conjunction with Pt(II) cyanide moieties can stack, providing an additional layer of structural control.

These interactions are often cooperative and highly sensitive to their environment. Perturbations caused by solvent vapor, mechanical force, or temperature can alter the intermolecular distances, particularly the Pt-Pt separation, leading to dramatic changes in color and emission—a phenomenon known as chromism.[1][4][6][7]

Experimental Design and Synthesis

The rational synthesis of this compound-based materials involves careful selection of ancillary ligands, counterions, and crystallization conditions to guide the self-assembly process toward a target architecture.

General Synthetic Workflow

The creation and characterization of these materials typically follow a multi-step process, beginning with the synthesis of a molecular building block and culminating in detailed structural and photophysical analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Structural modifications to platinum(ii) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. Structural modifications to platinum( ii ) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00025G [pubs.rsc.org]

- 6. Manipulating vapochromic or solvatochromic properties of platinum( ii ) pincer complexes through ligand modifications - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00747J [pubs.rsc.org]

- 7. zaguan.unizar.es [zaguan.unizar.es]

A Technical Guide to the Electronic Structure of Platinum(II) Cyanide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, is a canonical example of a square planar d⁸ transition metal complex. Its rich photophysical properties, including intense luminescence, are intrinsically linked to its electronic structure. Understanding this structure through theoretical and computational methods is paramount for designing novel materials and therapeutic agents. This guide provides an in-depth overview of the theoretical principles governing the electronic structure of Platinum(II) cyanide, details the computational methodologies used for its study, presents key quantitative data, and illustrates the logical workflows involved in its theoretical investigation.

Introduction to the [Pt(CN)₄]²⁻ Complex

The [Pt(CN)₄]²⁻ ion consists of a central Platinum(II) cation coordinated by four cyanide (CN⁻) ligands in a square planar geometry. The electronic configuration and the nature of the metal-ligand bonding give rise to its characteristic properties.

-

Oxidation State and Electron Configuration: In the complex, platinum exists in the +2 oxidation state (Pt²⁺).[1] A neutral platinum atom has an electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹. Consequently, the Pt²⁺ ion has a 5d⁸ configuration.

-

Ligand Field Theory and Bonding: The cyanide ion (CN⁻) is a strong-field ligand. In a square planar arrangement, the strong ligand field causes the eight d-electrons of Pt²⁺ to pair up in the lower energy d-orbitals. This results in a diamagnetic complex with no unpaired electrons.[1][2] The hybridization scheme is typically described as dsp², consistent with the square planar geometry.[2] The d-orbitals split in energy, with the dₓ²₋y² orbital being the highest in energy due to its direct interaction with the ligand orbitals.

Theoretical and Computational Methodologies

The study of the electronic structure of heavy metal complexes like [Pt(CN)₄]²⁻ necessitates sophisticated computational methods that can account for relativistic effects. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools for these investigations.[3][4]

Experimental Protocol: DFT and TD-DFT Calculations

A typical computational protocol for analyzing the electronic structure and spectra of [Pt(CN)₄]²⁻ is detailed below.

-

Geometry Optimization:

-

Objective: To find the lowest energy (most stable) molecular structure.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP or PBE0 is commonly employed. For Pt²⁺ complexes, functionals with a 30% exact exchange admixture have shown good results.

-

Basis Set: For the platinum atom, a basis set that includes relativistic effects via an effective core potential (ECP), such as LANL2DZ or the Stuttgart-Dresden (SDD) basis sets, is crucial.[5][6] For lighter atoms like carbon and nitrogen, Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets are used.[7]

-

Solvation: If studying the complex in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is applied.[8][9]

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and to calculate theoretical vibrational spectra (IR, Raman).

-

Method: The harmonic vibrational frequencies are calculated from the second derivatives of the energy. The results are often scaled by an empirical factor to improve agreement with experimental data.[5][10]

-

-

Electronic Structure and Spectra Calculation:

-

Objective: To calculate the molecular orbital energies, electronic transitions (absorption and emission spectra), and understand the nature of the excited states.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies from the optimized ground state geometry.[8][11][12]

-

Relativistic Effects: For accurate spectra of platinum complexes, including spin-orbit coupling is critical.[3][13] This is often achieved using relativistic TD-DFT formalisms, such as the two-component Zeroth-Order Regular Approximation (ZORA).[3][13]

-

Quantitative Data and Analysis

Theoretical calculations provide a wealth of quantitative data that can be compared with experimental results. The following tables summarize key calculated parameters for the [Pt(CN)₄]²⁻ ion based on published DFT studies.[5]

Table 1: Calculated Geometric Parameters

| Parameter | B3LYP/LANL2DZ[5] | Experimental Range[5] |

| Pt-C Bond Length (Å) | 2.02 | 1.98 - 2.02 |

| C≡N Bond Length (Å) | 1.19 | 1.11 - 1.16 |

| C-Pt-C Angle (°) | 90.0 | 90.0 (ideal) |

| Pt-C-N Angle (°) | 180.0 | 180.0 (ideal) |

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

The vibrational modes of [Pt(CN)₄]²⁻, particularly the C≡N stretching frequency, are sensitive probes of the electronic environment.

| Mode (Symmetry) | Assignment | B3LYP/LANL2DZ (Corrected)[5] | Experimental[5] |

| A₁g | Sym. C≡N Stretch | 2153 | 2149 |

| B₁g | Asym. C≡N Stretch | 2133 | 2133 |

| Eᵤ | Asym. C≡N Stretch | 2128 | 2125 |

| A₂ᵤ | Pt-C Stretch | 460 | 459 |

| Eᵤ | Asym. Pt-C Stretch | 414 | 414 |

Table 3: Calculated Electronic Transitions (Absorption Spectra)

Relativistic TD-DFT calculations are essential for accurately predicting the electronic spectra of [Pt(CN)₄]²⁻, where spin-orbit coupling significantly influences the excited states.[3][14]

| Excitation Energy (eV) | Oscillator Strength | Major Orbital Contributions | Assignment |

| ~4.3 - 4.5 | Moderate | d(Pt) → π(CN) | Metal-to-Ligand Charge Transfer (MLCT) |

| ~4.8 - 5.0 | Strong | d(Pt) → π(CN) | Metal-to-Ligand Charge Transfer (MLCT) |

| > 5.5 | Weak-Moderate | d → d | Ligand Field (LF) transitions |

Note: Specific values are highly dependent on the level of theory and inclusion of spin-orbit coupling. The data presented is representative of typical results from relativistic TD-DFT studies.[3][13]

Mandatory Visualizations

Computational Workflow Diagram

The following diagram illustrates the standard workflow for the theoretical investigation of the [Pt(CN)₄]²⁻ electronic structure.

References

- 1. m.youtube.com [m.youtube.com]

- 2. sarthaks.com [sarthaks.com]

- 3. Theoretical study of the electronic spectra of square-planar platinum (II) complexes based on the two-component relativistic time-dependent density-functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. members.cecam.org [members.cecam.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Coordination Chemistry of Platinum(II) Cyanide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the coordination chemistry of Platinum(II) cyanide complexes, focusing on their synthesis, structure, bonding, physicochemical properties, and applications, particularly in materials science and drug development.

Introduction to this compound Complexes

The coordination chemistry of Platinum(II) is characterized by its strong preference for a square planar geometry, a consequence of its d⁸ electron configuration.[1] The cyanide ion (CN⁻) is a versatile ligand, capable of acting as a strong σ-donor and a moderate π-acceptor, forming highly stable complexes with many transition metals.[2] The combination of Pt(II) and the cyanide ligand gives rise to a rich and varied chemistry, from the simple yet fundamental tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, to complex cyanide-bridged polymers and organometallic species.[3][4] These complexes are of significant interest due to their unique photophysical properties, potential as building blocks for supramolecular structures, and their utility in applications such as cyanide scavenging.[5][6]

Synthesis and Structure

The synthesis of this compound complexes can be broadly categorized into the formation of the tetracyanoplatinate anion and the creation of more complex architectures involving cyanide as a terminal or bridging ligand.

The Tetracyanoplatinate(II) Anion: [Pt(CN)₄]²⁻

The most fundamental complex is tetracyanoplatinate(II), [Pt(CN)₄]²⁻, typically isolated as a salt with counter-ions like potassium (K⁺).[7][8] It serves as a crucial precursor for more complex structures.

Synthesis Workflow: A general workflow for the synthesis and characterization of a simple salt like K₂[Pt(CN)₄] involves the reaction of a Pt(II) precursor with a cyanide source, followed by isolation and characterization.

Caption: General workflow for the synthesis and characterization of K₂[Pt(CN)₄].

Structure and Pt···Pt Interactions

In the solid state, salts of [Pt(CN)₄]²⁻ often exhibit a columnar structure where the square planar anions stack on top of one another.[9] This arrangement facilitates d⁸-d⁸ metallophilic interactions, or Pt···Pt interactions, between adjacent platinum centers.[10] These interactions, with distances often shorter than the sum of the van der Waals radii (typically 3.0–3.5 Å), are crucial in determining the electronic and photophysical properties of the material.[6][11] For instance, Krogmann's salt, a partially oxidized form of potassium tetracyanoplatinate, has a Pt-Pt distance of just 2.880 Å, leading to unique electrical conductivity properties.[12]

Cyanide-Bridged Complexes

The cyanide ligand can bridge two metal centers, leading to the formation of bimetallic or polymeric coordination complexes.[3][4] The synthesis of these materials often involves reacting the [Pt(CN)₄]²⁻ anion with another metal salt or by reacting a Pt(II) complex containing a leaving group with a cyanide source in a controlled stoichiometric ratio.[13] These bridged complexes are of interest for creating materials with tailored magnetic or photophysical properties.

Physicochemical Properties and Reactivity

Photophysical Properties and Luminescence

Many this compound complexes are highly luminescent.[3] The emission properties are strongly influenced by the ligand environment and, critically, by intermolecular Pt···Pt and π–π stacking interactions in the solid state or in concentrated solutions.[10][14] These interactions can lead to the formation of excited-state dimers or "excimers," which typically results in a large red-shift of the emission band compared to the monomeric species.[15] The relationship between the Pt-Pt distance and the observed emission is a key aspect of their coordination chemistry.

Caption: Relationship between structure and photophysical properties in Pt(II) complexes.

Reactivity

The [Pt(CN)₄]²⁻ anion is exceptionally stable. However, the platinum center in other square planar Pt(II) complexes is known to exhibit Lewis basic properties, arising from the filled dz² orbital perpendicular to the molecular plane.[1] This allows for interactions with Lewis acids. In the context of drug development, the most significant reaction is the irreversible binding of free cyanide to Pt(II) centers, displacing other ligands to form the stable tetracyanoplatinate(II) complex.[16][17] This high-affinity interaction forms the basis of its use as a cyanide antidote.

Applications in Drug Development: Cyanide Scavenging

Cyanide is a potent and rapidly acting poison. The development of effective countermeasures that can be administered quickly is a critical medical need.[5][16] Platinum(II) complexes have emerged as promising cyanide antidotes.

Mechanism of Action

The therapeutic strategy is based on the extremely high affinity of Pt(II) for cyanide. When a suitable Pt(II) complex is introduced, it rapidly and irreversibly binds up to four equivalents of free cyanide, forming the stable and non-toxic [Pt(CN)₄]²⁻ anion.[17][18] This process effectively sequesters cyanide from biological targets, mitigating its toxic effects. Studies have shown that Pt(II) complexes containing ligands like dimethyl sulfoxide (B87167) (DMSO) or bidentate amino-sulfides exhibit enhanced reactivity towards cyanide.[16][17]

Caption: Mechanism of cyanide scavenging by a Platinum(II) complex.

Quantitative Data Summary

The study of this compound complexes generates a wide range of quantitative data. Below are representative tables summarizing key findings from the literature.

Table 1: Crystallographic Data for Selected Tetracyanoplatinate(II) Salts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Pt-Pt distance (Å) |

| K₂[Pt(CN)₄]Br₂ | Monoclinic | P2₁/c | 7.160(1) | 8.991(1) | 8.679(1) | 106.85(1) | - |

| K₂[Pt(CN)₄]Cl₂ | Monoclinic | P2₁/c | 7.0848(2) | 9.0328(3) | 8.5313(3) | 106.370(2) | - |

| K₂[Pt(CN)₄]Cl₂·2H₂O | Monoclinic | P2₁/c | 7.6376(4) | 11.4305(6) | 7.8906(4) | 105.18(1) | - |

| Partially oxidized K₂[Pt(CN)₄]Cl₀.₃·xH₂O | Tetragonal | P4/mmm | 9.866 | 9.866 | 5.759 | 90 | 2.880 |

Data sourced from references[9][19].

Table 2: Photophysical Properties of Selected Pt(II) Complexes

| Complex Type | State | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Assignment |

| Pt(II) NCN Pincer (Monomer) | Dilute Solution | ~493 | High | - | ³MLCT |

| Pt(II) NCN Pincer (Aggregate) | Conc. Solution | ~700 | - | - | Excimer |

| [Pt(N^C^C)(CO)] | Solid (298 K) | 547 | 0.96 | 10.1 µs | ³ILCT/MLCT |

| [{Pt(C^N^N)}₂(µ-CN)]⁺ | Solid (298 K) | 600-700 | - | - | Aggregate |

Data compiled from references[3][15][20]. (MLCT: Metal-to-Ligand Charge Transfer; ILCT: Intra-Ligand Charge Transfer).

Experimental Protocols

Synthesis of Potassium Tetracyanoplatinate(II) (K₂[Pt(CN)₄])

This protocol is a representative method for synthesizing the fundamental [Pt(CN)₄]²⁻ salt.

-

Precursor Preparation: Prepare an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

-

Reaction: To the stirred solution of K₂[PtCl₄], add a stoichiometric amount (or slight excess) of potassium cyanide (KCN) dissolved in water. The reaction should be performed in a well-ventilated fume hood due to the high toxicity of KCN.

-

Observation: The initial red/brown color of the K₂[PtCl₄] solution will gradually fade as the reaction proceeds, resulting in a colorless or pale-yellow solution of K₂[Pt(CN)₄].

-

Isolation: The product can be isolated by slow evaporation of the solvent. The solubility of K₂[Pt(CN)₄] is high, so concentration is necessary.

-

Purification: Recrystallization from water can be performed to obtain high-purity crystals.

-

Characterization: The product should be characterized by:

UV-Vis Spectrophotometry for Cyanide Scavenging Kinetics

This protocol outlines a method for monitoring the reaction between a Pt(II) complex and cyanide, relevant for antidote development.[16]

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 12.5 mM sodium phosphate, pH 7.6).

-

Prepare a stock solution of the Pt(II) test complex in a suitable solvent (e.g., DMSO, water).

-

Prepare a stock solution of potassium cyanide (KCN) in the buffer.

-

-

Spectrophotometer Setup:

-

Use a UV-Vis spectrophotometer (e.g., Agilent Cary 60).

-

Set the wavelength range to scan between 220-300 nm, as the formation of [Pt(CN)₄]²⁻ can be monitored by an increase in absorbance around 255 nm.[17]

-

-

Kinetic Run:

-

In a quartz cuvette, add the buffer solution.

-

Add a small volume of the Pt(II) complex stock solution to achieve a final concentration of approximately 0.02 mM.

-

Initiate the reaction by adding the KCN stock solution to achieve a final concentration of approximately 0.8 mM.

-

Immediately begin data collection, recording spectra at rapid intervals (e.g., every 0.65 seconds for the first 30 seconds, then less frequently).

-

-

Data Analysis:

-

Monitor the change in absorbance at the characteristic wavelength for [Pt(CN)₄]²⁻.

-

Fit the kinetic data to a suitable model (e.g., a one-phase exponential curve) to derive apparent rate constants for the scavenging reaction.

-

Conclusion

The coordination chemistry of this compound is a field rich with fundamental insights and practical applications. The archetypal [Pt(CN)₄]²⁻ anion provides a platform for understanding square planar coordination, while its tendency to form stacked structures offers a model system for studying metallophilic interactions and their profound effect on material properties. From luminescent materials to life-saving cyanide antidotes, the unique stability and reactivity of the Pt(II)-CN bond continue to drive innovation. For researchers in materials science and drug development, a thorough understanding of the synthesis, structure-property relationships, and reaction mechanisms of these complexes is essential for designing the next generation of functional molecules and therapeutic agents.

References

- 1. Reactivity of Square Planar Pt(II) Complexes Toward Acidic Moieties as H+, M+, and [ML]+ (M = Ag, Au) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanide - Wikipedia [en.wikipedia.org]

- 3. Cyanido-bridged diplatinum(ii) complexes: ligand and solvent effect on aggregation and luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Potassium tetracyanoplatinate(II) | CymitQuimica [cymitquimica.com]

- 8. Potassium tetracyanoplatinate(II) 562-76-5 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Krogmann's salt - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Highly efficient platinum(ii) complexes overcoming Pt–Pt interactions and their applications in organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. Platinum(II) Complexes of Nonsymmetrical NCN-Coordinating Ligands: Unimolecular and Excimeric Luminescence Properties and Comparison with Symmetrical Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structure of [K(18-crown-6)]+ 2[Pt(CN)4]2− - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the intricacies of Platinum(II) Cyanide Adducts: An In-depth Technical Guide to Single Crystal X-ray Diffraction

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of single crystal X-ray diffraction techniques as applied to Platinum(II) cyanide adducts. It delves into the experimental protocols, presents key structural data, and visualizes the intricate workflows involved in elucidating the three-dimensional architecture of these significant compounds.

This compound complexes and their adducts are a fascinating class of compounds with diverse applications, ranging from materials science to potential therapeutic agents. Their structural characterization is paramount to understanding their properties and function. Single crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms and molecules in the solid state, offering unparalleled insights into bond lengths, angles, and intermolecular interactions. This guide will walk you through the essential aspects of this powerful analytical technique in the context of this compound chemistry.

The Crystalline Journey: From Synthesis to Structural Elucidation

The process of determining the crystal structure of a this compound adduct is a meticulous workflow that begins with the synthesis of high-quality single crystals and culminates in the refinement of a detailed structural model.

Experimental Protocols: A Step-by-Step Guide

The success of a single crystal X-ray diffraction study hinges on the quality of the crystals. The following sections outline the typical experimental procedures for the synthesis, crystallization, and data collection of this compound adducts.

Synthesis of this compound Adducts

The synthesis of this compound adducts often involves the reaction of a platinum(II) source, such as K₂[Pt(CN)₄], with a variety of ligands. These can include crown ethers, N-donor ligands (like bipyridine), or other metal complexes.

A representative synthesis involves the solubilization of K₂[Pt(CN)₄] in a suitable solvent, often facilitated by a phase-transfer catalyst or a specific ligand. For example, to synthesize [K(18-crown-6)]₂[Pt(CN)₄], solid K₂[Pt(CN)₄] is suspended in dichloromethane (B109758), followed by the addition of 18-crown-6, which brings the platinum salt into solution[1].

Another common approach is the reaction of a pre-synthesized platinum complex with a cyanide source. For instance, pincer-type platinum(II) complexes can react with isocyanides in the presence of a silver salt to yield the corresponding cyanide adducts[2].

Crystal Growth Techniques

Obtaining diffraction-quality single crystals is often the most challenging step. Common crystallization techniques for this compound adducts include:

-

Slow Evaporation: The slow evaporation of a solvent from a saturated solution of the compound can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization. Layering of an anti-solvent, such as diethyl ether, on top of a dichloromethane solution of the complex is a frequently used method[1].

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.

Single Crystal X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves rotating the crystal and collecting the diffraction patterns at various orientations.

The collected data are then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is subsequently solved using computational methods, such as direct methods or Patterson synthesis, and refined using least-squares minimization. The final structural model is validated to ensure its quality and accuracy.

Structural Insights: A Tabular Summary of Key Crystallographic Data

The following tables summarize key crystallographic data for a selection of this compound adducts, providing a comparative overview of their structural parameters.

Table 1: Selected Bond Lengths (Å) in this compound Adducts

| Compound | Pt-C (cyanide) (Å) | C-N (cyanide) (Å) | Pt-Ligand (Å) | Reference |

| [K(18-crown-6)]₂[Pt(CN)₄] | 1.991(2), 1.996(2) | 1.154(3), 1.155(3) | - | [1] |

| {[FePt(CN)₄(H₂O)₂]·1.33CH₃OH}n | 1.953(17) | - | Fe-N (cyanide) | [3] |

| [Pt(ppy)(p-MeC₆H₄)(CN)]⁻ | - | 1.155(3) | Pt-C(ppy) = 2.030(3), Pt-C(p-MeC₆H₄) | [4] |

| [Pt(N^C^N)(CN)] | - | - | N1-Pt1 = 159.4(10)° (angle) | [5] |

Table 2: Selected Bond Angles (°) in this compound Adducts

| Compound | C-Pt-C (°) | Pt-C-N (°) | L-Pt-L (°) | Reference |

| [K(18-crown-6)]₂[Pt(CN)₄] | - | 178.81(18) | - | [1] |

| [Pt(ppy)(p-MeC₆H₄)(CN)]⁻ | - | - | - | [4] |

| [Pt(N^C^N)(CN)] | - | - | 159.4(10) | [5] |

Table 3: Crystal System and Space Group of Selected this compound Adducts

| Compound | Crystal System | Space Group | Reference |

| [K(18-crown-6)]₂[Pt(CN)₄] | Monoclinic | P2₁/n | [1] |

| {[FePt(CN)₄(H₂O)₂]·1.33CH₃OH}n | Cubic | - | [3] |

| {Cu(bipy)Pt(CN)₄}∞ | - | - | [6] |

| K₂[Pt(CN)₄]Br₂ | Monoclinic | P2₁/c | [7] |

Visualizing Molecular Architectures and Interactions

The square-planar geometry of the [Pt(CN)₄]²⁻ anion is a recurring motif in these structures. The cyanide ligands can act as bridges, linking the platinum centers to other metal ions, leading to the formation of extended one-, two-, or three-dimensional coordination polymers.

In the case of [K(18-crown-6)]₂[Pt(CN)₄], the crown ether encapsulates the potassium ions, and two trans-oriented cyano groups of the [Pt(CN)₄]²⁻ anion coordinate to these potassium ions via their nitrogen atoms[1]. In contrast, in the three-dimensional framework of {[FePt(CN)₄(H₂O)₂]·1.33CH₃OH}n, the cyanide anions act as bridging ligands connecting the Fe(II) and Pt(II) centers[3].

Applications and Future Directions

The detailed structural information obtained from single crystal X-ray diffraction is crucial for understanding the properties of this compound adducts. For example, the vapochromic behavior of some pincer-type this compound complexes, where the material changes color upon exposure to solvent vapors, is directly related to changes in the intermolecular Pt···Pt interactions within the crystal lattice, which can be precisely measured by diffraction techniques[5].

Furthermore, the study of the interaction of platinum complexes with cyanide is relevant in the development of cyanide countermeasures. Research has shown that certain Platinum(II) complexes can effectively scavenge cyanide, and understanding the structure of the resulting adducts is key to designing more potent and effective antidotes[8][9].

References

- 1. Crystal structure of [K(18-crown-6)]+ 2[Pt(CN)4]2− - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure of poly[[diaquatetra-μ2-cyanido-platinum(II)iron(II)] methanol 4/3-solvate]: a three-dimensional Hofmann clathrate analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural modifications to platinum( ii ) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00025G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Novel Platinum(II) Cyanide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of new Platinum(II) cyanide derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, structured data presentation, and visual representations of key processes. The unique photophysical and cytotoxic properties of these compounds position them as promising candidates for a range of applications, from advanced luminescent materials to novel anticancer agents.

Introduction

Platinum(II) complexes, particularly those incorporating cyanide ligands, are a class of compounds renowned for their rich and tunable photophysical properties.[1] These characteristics are largely governed by their d8 electron configuration, which facilitates the formation of square-planar geometries and promotes metal⋯metal and π–π stacking interactions.[1] Such interactions can lead to the formation of aggregates, significantly influencing the luminescence and electronic properties of the material.[1] The cyanide ligand, with its strong sigma-donating and pi-accepting capabilities, plays a crucial role in modulating the electronic structure and, consequently, the spectroscopic behavior of these complexes. This guide will delve into the synthesis, characterization, and detailed spectroscopic analysis of various novel this compound derivatives, providing a foundational understanding for their further development and application.

Synthesis and Characterization

The synthesis of this compound derivatives often involves the reaction of a platinum precursor, such as K₂[PtCl₄], with appropriate organic ligands and a cyanide source. The choice of ancillary ligands, which can range from simple monodentate to complex polydentate structures, allows for fine-tuning of the resulting complex's properties.

General Synthetic Protocol

A common synthetic route involves the initial formation of a cyclometalated platinum(II) precursor, followed by the introduction of the cyanide ligand. For instance, the synthesis of mononuclear complexes of the type [Pt(C^N)(p-MeC₆H₄)(CN)]⁻ can be achieved by reacting the corresponding [Pt(C^N)(p-MeC₆H₄)(SMe₂)] with a cyanide salt.[2] Binuclear complexes with a bridging cyanide ligand can also be prepared through controlled reaction conditions.[2]

Characterization Techniques

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized complexes. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are essential for elucidating the molecular structure in solution.[2][3] The chemical shifts and coupling constants provide valuable information about the coordination environment of the platinum center and the arrangement of the ligands.[2] For instance, the ¹⁹⁵Pt NMR spectra of cyclometalated Pt(II) complexes typically exhibit signals in a characteristic spectral range.[2]

-

Infrared (IR) Spectroscopy: The stretching frequency of the cyanide ligand (ν(C≡N)) in the IR spectrum is a diagnostic tool to understand its coordination mode (terminal or bridging).[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the complexes.[4]

-

Single-Crystal X-ray Diffraction: This technique provides definitive proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[2][3] It can reveal the presence of Pt-Pt interactions, which are crucial for understanding the solid-state luminescence properties.[3]

-

Elemental Analysis: Combustion analysis is performed to determine the elemental composition (C, H, N) of the synthesized compounds, further verifying their purity and stoichiometry.[4][5]

Spectroscopic Properties and Photophysical Data

The spectroscopic properties of this compound derivatives are at the core of their potential applications. Their absorption and emission characteristics can be tailored by modifying the ligand environment.

UV-Visible Absorption Spectroscopy

The electronic absorption spectra of these complexes typically display a combination of ligand-centered (π→π*) and metal-to-ligand charge-transfer (MLCT) transitions.[3][6] The low-energy absorption bands are often assigned to MLCT transitions, which are sensitive to the nature of both the cyclometalating and the ancillary ligands.[6][7]

Luminescence Spectroscopy

Many this compound complexes exhibit strong phosphorescence at room temperature, both in solution and in the solid state.[1] This emission originates from a triplet excited state, often of ³MLCT character.[3] The emission color can be tuned from green to near-infrared by altering the ligands and controlling aggregation.[1]

Table 1: Photophysical Data for Selected this compound Derivatives

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |

| [{Pt(C^N^N)}₂(CN)]⁺ | Varies with ligand and solvent | Green to near-IR | Up to 0.73 (solution), 0.62 (solid) | - | [1] |

| [Pt(L²⁻⁴)(acac)] | ~440 (¹MLCT) | Dual emission (fluorescence and phosphorescence) | - | 42 (for pyrenyl derivative) | [3] |

| Pt(L)(C≡CR) | 400-550 | Orange to Red | 0.03-3.79% | Submicrosecond to microsecond | [6] |

| L1-DPPM | 450 | - | - | - | [8] |

| PPY-DPPM | - | - | <1% (solution), 30% (PMMA film) | - | [9] |

Note: Data is compiled from various sources and represents a selection of reported values. "L" denotes various complex organic ligands described in the cited literature.

Experimental Protocols

This section provides a generalized methodology for key experiments in the study of this compound derivatives, based on protocols described in the literature.

Synthesis of a Mononuclear this compound Complex

Materials:

-

K₂[PtCl₄]

-

Cyclometalating ligand (e.g., 2-phenylpyridine)

-

Ancillary ligand (e.g., p-tolualdehyde)

-

Potassium cyanide (KCN)

-

Solvents (e.g., acetone, n-hexane, methanol)

Procedure:

-

Synthesis of the Pt(II) precursor: The cyclometalated platinum(II) dimer, e.g., [Pt(ppy)(μ-Cl)]₂, is first synthesized by reacting K₂[PtCl₄] with 2-phenylpyridine (B120327) (ppy) in a suitable solvent mixture.

-

Cleavage of the dimer: The dimer is then cleaved with a suitable ancillary ligand to form a mononuclear precursor, for example, [Pt(ppy)(SMe₂)(Cl)].

-

Introduction of the cyanide ligand: The precursor is reacted with KCN in a solvent like methanol. The reaction mixture is stirred at room temperature for a specified period.

-

Isolation and purification: The product is isolated by precipitation or crystallization. Purification is typically achieved by recrystallization from a suitable solvent system, such as acetone/n-hexane.[2]

Spectroscopic Measurements

-

UV-Vis Absorption: Spectra are recorded on a spectrophotometer using a quartz cuvette. Solutions of the complexes are prepared in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M.[8]

-

Emission Spectroscopy: Luminescence spectra are recorded on a spectrofluorometer. For quantum yield measurements, an integrating sphere is often used, especially for solid-state samples.[9] Quantum yields in solution are typically determined relative to a standard, such as [Ru(bpy)₃]Cl₂.[9]

-

NMR Spectroscopy: Samples are dissolved in deuterated solvents (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C spectra are referenced to the residual solvent peak. ¹⁹⁵Pt NMR spectra are referenced to an external standard.[2][10]

Cytotoxicity and Potential as Anticancer Agents

Certain Platinum(II) complexes have shown significant cytotoxic activity against various cancer cell lines, sometimes exceeding that of the widely used anticancer drug cisplatin (B142131).[11][12] The mechanism of action is often different from that of cisplatin, with some complexes exhibiting higher cellular uptake and not activating caspase-3.[11]

Table 2: Cytotoxicity Data for Selected Platinum(II) Complexes

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| Complex 5 [Pt(I(L))(A(L))]²⁺ | A-427 | Up to 100-fold more active than cisplatin | [11] |

| Pt(DECO)₂ | HeLa, WiDr | At or above cisplatin levels | [12] |

| cis-[Pt(PMSA)₂I₂] | MDA-MB-231 | 29-61 | [13] |

| trans-[Pt(PMSA)₂I₂] | MDA-MB-231 | 29-61 | [13] |

| Complex 3 (a Pd(II) complex) | Various cancer cell lines | 1.8-2.1 | [14] |

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes involved in the analysis of these complexes, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis, characterization, and analysis of Pt(II) cyanide derivatives.

Caption: Logical flow for structural elucidation using various NMR techniques.

Conclusion

The spectroscopic analysis of novel this compound derivatives reveals a class of compounds with highly tunable and promising properties. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for the scientific community. The ability to systematically modify their photophysical and biological characteristics through ligand design opens up exciting avenues for the development of advanced materials for applications in optoelectronics, sensing, and medicine. Further research into the structure-property relationships of these fascinating molecules will undoubtedly lead to new discoveries and innovations.

References

- 1. Cyanido-bridged diplatinum(ii) complexes: ligand and solvent effect on aggregation and luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromophore-labelled, luminescent platinum complexes: syntheses, structures, and spectroscopic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Heteroleptic platinum(ii) isocyanide complexes: convenient synthetic access, polymorphs, and vapoluminescence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "New in vitro highly cytotoxic platinum and palladium cyanoximates with" by Stephanie D. Dannen, Lauren Cornelison et al. [bearworks.missouristate.edu]

- 13. Cytotoxic activity of platinum(II) and palladium(II) complexes of N-3-pyridinylmethanesulfonamide: the influence of electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]